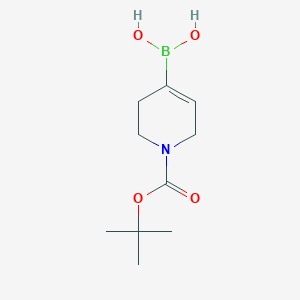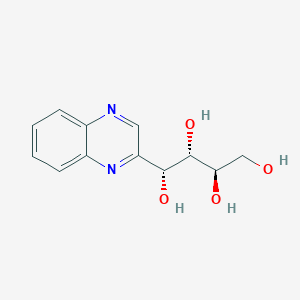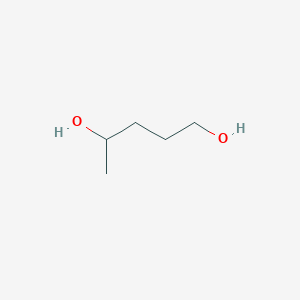
6-Quinoléinecarbonitrile
Vue d'ensemble
Description
Quinoline-6-carbonitrile, also known as Quinoline-6-carbonitrile, is a useful research compound. Its molecular formula is C10H6N2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound Quinoline-6-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Quinoline-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications photovoltaïques
Les dérivés de la quinoléine ont gagné en popularité dans les photovoltaïques de troisième génération. Ces complexes métalliques présentent des propriétés prometteuses pour les applications de cellules solaires :
- Mise en œuvre dans les cellules photovoltaïques : les dérivés de la quinoléine trouvent une application dans les cellules solaires polymères et les cellules solaires sensibilisées à la couleur (DSSC). Leur architecture et leur conception améliorent les performances globales .
Applications biomédicales
Les chercheurs explorent les dérivés de la quinoléine à des fins biomédicales :
- Activité anticancéreuse : certains dérivés de la quinoléine présentent une activité anticancéreuse prometteuse, comparable à celle des médicaments standard comme la doxorubicine et l’étoposide .
Autres applications
Au-delà des domaines mentionnés ci-dessus, le 6-quinoléinecarbonitrile trouve des applications dans :
Safety and Hazards
Orientations Futures
While specific future directions for Quinoline-6-carbonitrile are not mentioned in the literature, quinolines have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . This suggests that Quinoline-6-carbonitrile and its derivatives could have potential applications in medicinal chemistry.
Mécanisme D'action
Target of Action
Quinoline-6-carbonitrile primarily targets CDK8/19 Mediator kinases . These kinases play a crucial role in the regulation of gene expression and are implicated in several diseases, including cancer .
Mode of Action
Quinoline-6-carbonitrile interacts with its targets by inhibiting the activity of CDK8/19 Mediator kinases . This inhibition results in a more sustained suppression of CDK8/19-dependent cellular gene expression .
Biochemical Pathways
The inhibition of CDK8/19 Mediator kinases by Quinoline-6-carbonitrile affects various biochemical pathways. These pathways are involved in cell cycle regulation, apoptosis, angiogenesis, cell migration, and modulation of nuclear receptor responsiveness . The exact downstream effects of these pathway alterations are still under investigation.
Pharmacokinetics
Quinoline-6-carbonitrile exhibits good oral bioavailability and metabolic stability . It has a strong tumor-enrichment pharmacokinetic (PK) profile, which means it tends to accumulate in tumor tissues . This property enhances its efficacy in inhibiting tumor growth.
Result of Action
The inhibition of CDK8/19 Mediator kinases by Quinoline-6-carbonitrile leads to significant antitumor effects . It has been shown to inhibit the growth of MV4-11 leukemia in a systemic in vivo model .
Analyse Biochimique
Biochemical Properties
Quinoline-6-carbonitrile has been found to interact with various enzymes and proteins, particularly CDK8/19, which are mediator kinases . These interactions are crucial for its role in biochemical reactions .
Cellular Effects
Quinoline-6-carbonitrile influences cell function by modulating gene expression and cellular metabolism . It has been observed to have significant effects on cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of Quinoline-6-carbonitrile involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with CDK8/19 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinoline-6-carbonitrile have been observed to change over time . It has demonstrated excellent stability, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Quinoline-6-carbonitrile vary with different dosages in animal models . While specific threshold effects have not been reported, it has been observed to inhibit the growth of MV4-11 leukemia in a systemic in vivo model with good tolerability .
Metabolic Pathways
Quinoline-6-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors . Its effects on metabolic flux or metabolite levels, however, have not been extensively studied.
Propriétés
IUPAC Name |
quinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFLNJLWZZABMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343900 | |
| Record name | quinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23395-72-4 | |
| Record name | quinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23395-72-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)







